molecular formula C13H19N3O B1379565 3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one CAS No. 1523644-50-9

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B1379565
CAS No.: 1523644-50-9
M. Wt: 233.31 g/mol
InChI Key: AIZDMGFKLGDLSK-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one is a nitrogen-containing heterocyclic compound characterized by a propan-1-one backbone substituted with an amino group and a 2-(pyridin-3-yl)piperidin-1-yl moiety. Its synthesis often involves Mannich base reactions or nucleophilic substitutions, as seen in structurally related compounds .

Properties

IUPAC Name

3-amino-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-7-6-13(17)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDMGFKLGDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with 3-aminopropan-1-one under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction could produce pyridine-substituted alcohols.

Scientific Research Applications

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Pyridine vs. Phenyl Substitutions : Replacement of the pyridin-3-yl group with a phenyl group (e.g., in ) reduces polarity and may alter binding affinity to targets dependent on aromatic nitrogen interactions.

Chirality and Stereoisomerism: Compounds like (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one () highlight the role of stereochemistry in diastereomer separation and bioactivity.

Physicochemical and Pharmacological Properties

  • Solubility and Stability : Hydrochloride salts (e.g., ) improve aqueous solubility but may require controlled storage conditions. The pyridine ring in the target compound enhances hydrogen-bonding capacity compared to purely aliphatic analogs .

Biological Activity

3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one, identified by its CAS number 1523644-50-9, is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a piperidine ring substituted with a pyridine moiety and an amino group, making it an interesting candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • Structural Characteristics : The compound features a piperidine ring and a pyridine group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as a dopamine receptor agonist, particularly at the D3 receptor, which is implicated in neuropsychiatric disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Dopamine Receptor Agonism : It has shown activity as a selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors .
  • Neuroprotective Effects : In animal models, compounds similar to this compound have demonstrated neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA .

In Vitro Studies

In vitro studies have highlighted the compound's potential in various assays:

  • Receptor Binding Assays : Binding affinity studies show that it interacts selectively with the D3 receptor, indicating potential therapeutic applications in treating conditions like Parkinson's disease and schizophrenia.
CompoundD3R Agonist Activity (EC50)D2R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
3-Amino...710 nMInactive15,700 nM

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Neuroprotection in Animal Models : Research demonstrated that compounds targeting the D3 receptor provide significant protection against dopaminergic neuron degeneration in models of Parkinson's disease . This suggests that this compound could be developed further for therapeutic use.
  • Selectivity and Efficacy : A study comparing various derivatives revealed that modifications to the core structure can enhance selectivity for the D3 receptor while minimizing side effects associated with broader dopamine receptor activation . This highlights the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one
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